ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Description
Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a heterocyclic compound featuring a 1H-indole-2-one core modified with a hydrazone linker and a 5-methyl-1,3,4-thiadiazole-2-sulfanylacetate moiety. Key structural attributes include:
Properties
CAS No. |
624726-28-9 |
|---|---|
Molecular Formula |
C17H17N5O4S2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C17H17N5O4S2/c1-3-26-14(24)8-22-12-7-5-4-6-11(12)15(16(22)25)20-19-13(23)9-27-17-21-18-10(2)28-17/h4-7,25H,3,8-9H2,1-2H3 |
InChI Key |
FATBPGNOJPVQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NN=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with appropriate aldehydes or ketones under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The thiadiazole and indole intermediates are then coupled using reagents such as acyl chlorides or anhydrides to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazono group can be reduced to form hydrazines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and hydrazono group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Hydrazone Modifications: Replacement of the acetyl group () with bulkier arylacyl groups (e.g., 2-chlorobenzoyl in ) introduces steric and electronic effects. Hydroxybenzoyl () and benzodioxolyl () groups add hydrogen-bond donors or metabolic stability, respectively .
Heterocycle Variations :
- The 1,3,4-thiadiazole in the target compound offers sulfur-mediated interactions (e.g., metal coordination) absent in oxadiazole analogs () .
- Thiadiazole-triazine hybrids () exhibit increased structural complexity, enabling multi-target engagement .
Ester vs. Amide Linkages :
- Ethyl/methyl esters (–4, 9) improve lipophilicity, whereas amides () enhance hydrogen-bonding capacity and target specificity .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in ) stabilize the hydrazone linkage, while electron-donating groups (e.g., methyl in the target compound) increase electron density at the indole core .
Biological Activity
Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,3,4-thiadiazole ring fused with an indole structure. The thiadiazole moiety contributes significantly to its biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | |
| MCF-7 (Breast Cancer) | 0.28 | |
| H460 (Lung Cancer) | 10.0 |
The structure–activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance anticancer activity. For example, the introduction of specific substituents at the C-5 position of the thiadiazole has been shown to increase potency against tumor cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that thiadiazole derivatives possess significant inhibitory effects against various pathogens:
| Microorganism | Activity | EC50 (µg/mL) |
|---|---|---|
| Staphylococcus epidermidis | Antimicrobial | 5.52 |
| Phytophthora infestans | Antifungal | 3.43 |
| Escherichia coli | Bactericidal | 10.0 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through mitochondrial pathways and disrupts cell cycle progression.
- Interaction with Enzymes : Thiadiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of similar thiadiazole compounds:
- A study published in Molecules reported that certain thiadiazole derivatives showed IC50 values as low as 0.15 µM against leukemia cell lines .
The potential for these compounds to serve as lead structures in drug development is significant due to their diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
